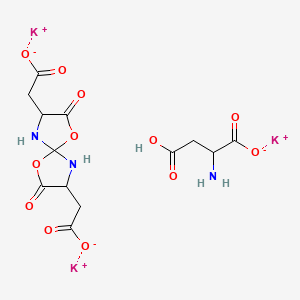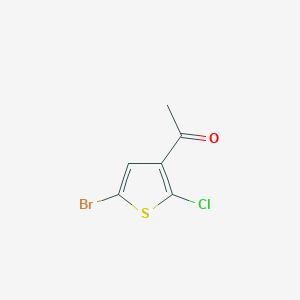
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H4BrClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of N-Methoxy-N-methylacetamide with 2-Bromo-3-chlorothiophene . The reaction typically requires specific conditions such as the presence of a base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-chlorothiophen-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-chlorothiophen-3-yl)ethanone involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-3-chlorothiophen-2-yl)ethanone: Similar structure with different positions of substituents.
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: A pyridine analog with similar substituents.
Propiedades
Número CAS |
1782638-18-9 |
|---|---|
Fórmula molecular |
C6H4BrClOS |
Peso molecular |
239.52 g/mol |
Nombre IUPAC |
1-(5-bromo-2-chlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H4BrClOS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 |
Clave InChI |
KDMIXGMTWAJNNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(SC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)
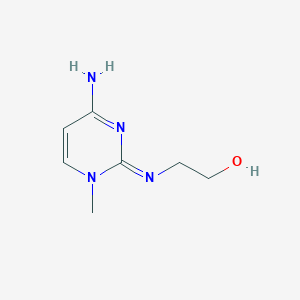
![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)
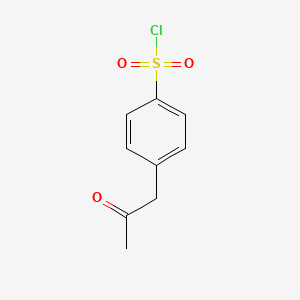
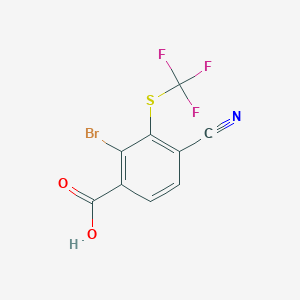
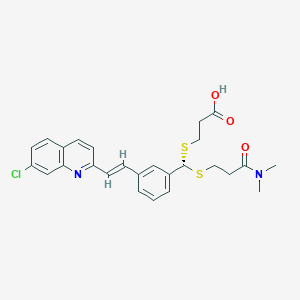
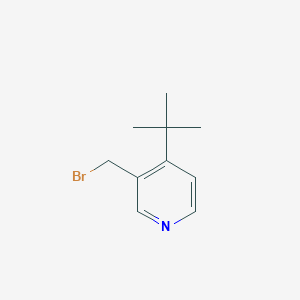
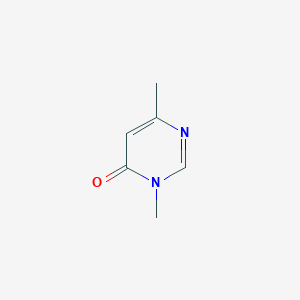
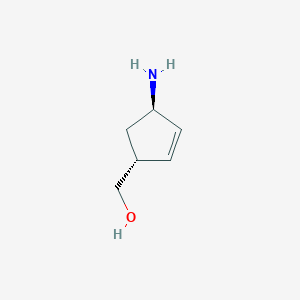
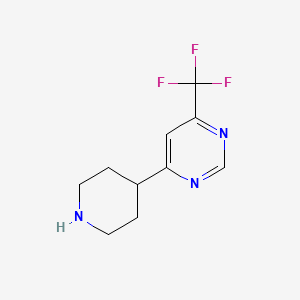

![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)
